Methyl 2,4-dicyanobenzoate
Overview
Description
Methyl 2,4-dicyanobenzoate is an organic compound with the molecular formula C10H6N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by cyano groups (–CN), and the carboxyl group (–COOH) is esterified with methanol to form a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dicyanobenzoate can be synthesized through a multi-step process starting from 2,4-dibromobenzoic acid. The synthetic route involves the following steps:
Esterification: 2,4-dibromobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 2,4-dibromobenzoate.
Cyanation: The methyl 2,4-dibromobenzoate is then reacted with copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF) at 160°C under an inert nitrogen atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key steps involve esterification and cyanation reactions, which can be optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dicyanobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-dicyanobenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4-dicyanobenzoic acid.
Reduction: 2,4-diaminobenzoate.
Scientific Research Applications
Methyl 2,4-dicyanobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dicyanobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the cyano groups are reduced to primary amines, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Methyl 3,5-dicyanobenzoate: Similar structure but with cyano groups at positions 3 and 5.
Methyl 2,6-dicyanobenzoate: Cyano groups at positions 2 and 6.
Methyl 4-cyanobenzoate: Only one cyano group at position 4.
Uniqueness: Methyl 2,4-dicyanobenzoate is unique due to the specific positioning of the cyano groups, which can influence its reactivity and the types of reactions it can undergo. The presence of two cyano groups at positions 2 and 4 allows for specific substitution patterns and reactivity that differ from other isomers.
Properties
IUPAC Name |
methyl 2,4-dicyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWDZMBOCCUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744300 | |
Record name | Methyl 2,4-dicyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58331-99-0 | |
Record name | Methyl 2,4-dicyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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